benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammatory and cancerous processes.
Biochemical and Physiological Effects:
Benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. Additionally, it has antioxidant properties, as it scavenges free radicals and protects cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its broad range of potential applications. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, as well as potential as an anticancer agent. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of targeted therapies.
Future Directions
There are several future directions for the study of benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate. Further research is needed to fully understand the mechanism of action and identify potential targets for therapeutic interventions. Additionally, the development of novel formulations and delivery systems may enhance the efficacy and safety of benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate. Finally, clinical trials are needed to evaluate the safety and efficacy of benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate in humans.
Synthesis Methods
Benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through the reaction of 4-butyl-6-chloro-2-oxo-2H-chromene-7-carboxylic acid with benzyl alcohol and acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate.
Scientific Research Applications
Benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also shown potential as an anticancer agent, as it induces apoptosis in cancer cells.
properties
IUPAC Name |
benzyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-2-3-9-16-10-21(24)28-19-12-20(18(23)11-17(16)19)26-14-22(25)27-13-15-7-5-4-6-8-15/h4-8,10-12H,2-3,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOAIKALLCPZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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